

An In-depth Technical Guide to Azido-PEG2-azide: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Azido-PEG2-azide

Cat. No.: B2901428

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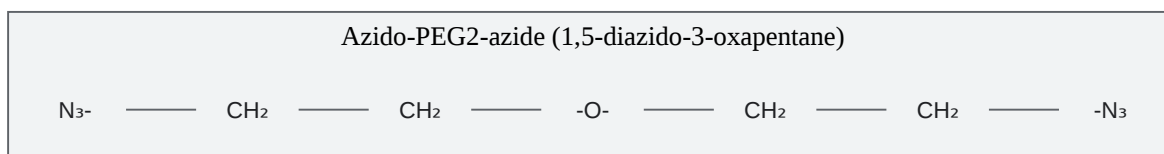
Introduction

Azido-PEG2-azide is a versatile homobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring two terminal azide groups separated by a hydrophilic polyethylene glycol (PEG) spacer, makes it an ideal reagent for "click chemistry," a set of biocompatible and highly efficient chemical reactions. This guide provides a comprehensive overview of the structure, properties, and key applications of **Azido-PEG2-azide**, including detailed experimental protocols and visual workflows to aid researchers in its practical implementation.

Chemical Structure and Properties

The term "**Azido-PEG2-azide**" can refer to slightly different structures depending on the supplier and the specific PEG nomenclature used. The most common structures are 1,5-diazido-3-oxapentane and a slightly larger molecule with a similar core structure. For clarity, this guide will address both.

The fundamental structure consists of a short diethylene glycol (PEG2) core, which imparts hydrophilicity and biocompatibility to the molecule. This PEG linker is flanked by two azide ($-N_3$) groups, which are the reactive handles for click chemistry reactions.



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Figure 1: Chemical structure of 1,5-diazo-3-oxapentane.

Quantitative Properties

The physical and chemical properties of **Azido-PEG2-azide** are summarized in the table below. It is crucial for researchers to note the specific molecular weight and formula provided by their supplier to ensure accurate calculations in experimental setups.

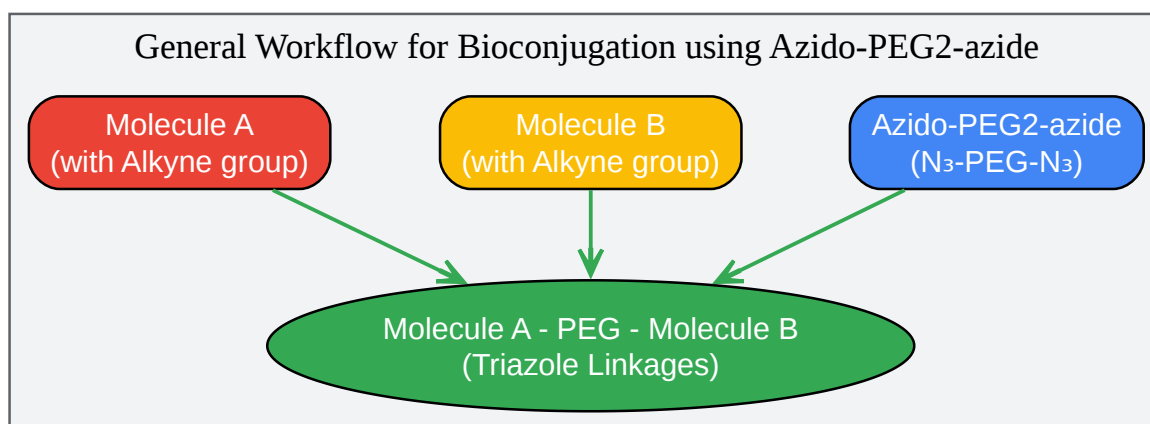
Property	Value (for C ₄ H ₈ N ₆ O)	Value (for alternative C ₄ H ₈ N ₆ O structure)	References
Chemical Formula	C ₄ H ₈ N ₆ O	C ₄ H ₈ N ₆ O	[1]
Molecular Weight	156.15 g/mol	200.20 g/mol	[1][2][3]
Appearance	Colorless to light yellow oil	Liquid	[2][3]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO.	Soluble in DCM, THF, acetonitrile, DMF, and DMSO.	[2]
Storage Conditions	Store at 0-10 °C for short term; -20°C for long term.	Store at -80°C for 6 months; -20°C for 1 month.	[2][4]
Density	Not specified	1.15 g/cm ³	[3]

Core Applications and Reactivity

The primary utility of **Azido-PEG2-azide** lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.^[4] These "click" reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for conjugating molecules in complex biological environments.^[4]^[5]

The homobifunctional nature of **Azido-PEG2-azide** allows it to act as a linker, connecting two molecules that have been functionalized with alkyne groups. This is particularly useful in the synthesis of:

- PROteolysis TARgeting Chimeras (PROTACs): Where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.^[3]^[4]
- Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies for targeted cancer therapy.
- Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for detection and imaging.
- Surface Modification: Functionalizing nanoparticles and other materials to improve their biocompatibility and for targeted delivery.^[3]



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Figure 2: Conceptual workflow of bioconjugation.

Experimental Protocols

The following are detailed protocols for the application of **Azido-PEG2-azide** in common experimental procedures. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating two alkyne-containing molecules using **Azido-PEG2-azide** as a linker.

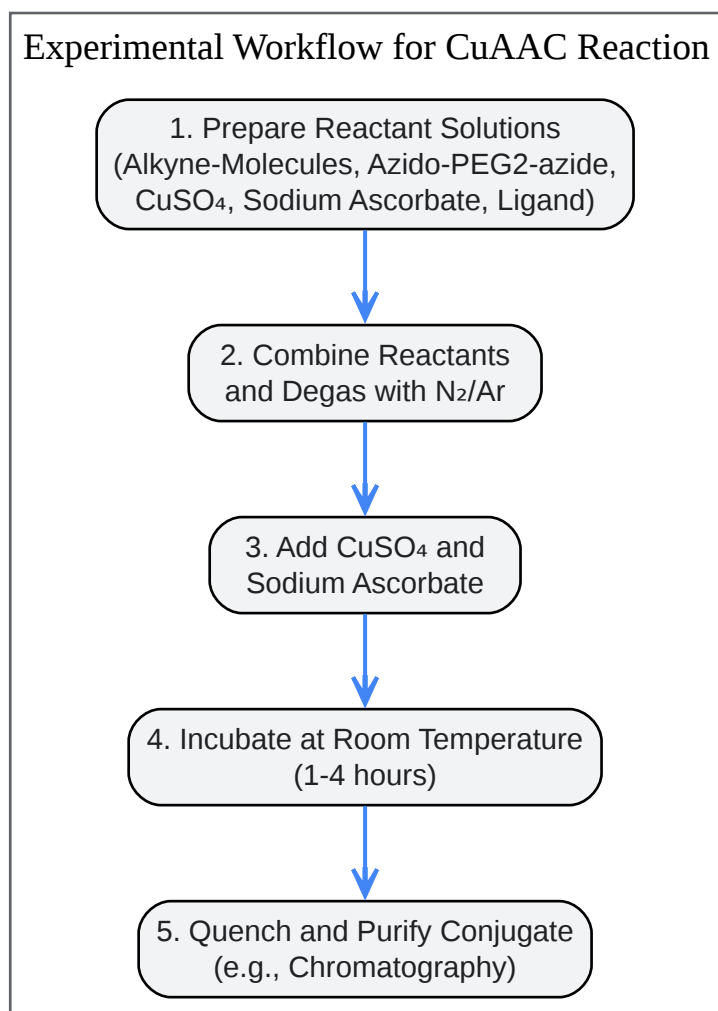
Materials:

- Alkyne-functionalized Molecule A
- Alkyne-functionalized Molecule B
- **Azido-PEG2-azide**
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Solvent (e.g., DMSO, DMF, or a mixture with water)
- Nitrogen or Argon gas

Procedure:

- Preparation of Reactants:
 - Dissolve the alkyne-functionalized molecules and **Azido-PEG2-azide** in the chosen solvent in the reaction vessel. A slight molar excess of the alkyne molecules relative to the azide linker is often used.

- Prepare stock solutions of CuSO_4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared).
- If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).
- Reaction Setup:
 - In the reaction vessel, combine the solutions of the alkyne-functionalized molecules and **Azido-PEG2-azide**.
 - Add the copper ligand (e.g., TBTA) to the reaction mixture.
 - Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
- Initiation and Incubation:
 - Initiate the reaction by adding the CuSO_4 solution, followed by the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 μM .
 - Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
- Work-up and Purification:
 - Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
 - The desired conjugate can be purified from the reaction mixture using standard techniques such as flash column chromatography or preparative HPLC.



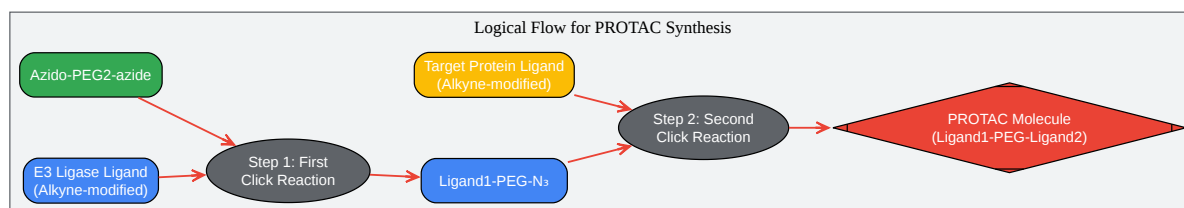
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Figure 3: CuAAC experimental workflow.

PROTAC Synthesis Workflow

Azido-PEG2-azide is a valuable linker for constructing PROTACs. The general strategy involves the sequential attachment of the two distinct ligands to the linker.

Logical Relationship for PROTAC Synthesis:



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Figure 4: PROTAC synthesis logical relationship.

Conclusion

Azido-PEG2-azide is a powerful and versatile tool for researchers in drug development, chemical biology, and materials science. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the straightforward construction of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for the successful application of this valuable bifunctional linker in a wide range of innovative research and development projects. As with any chemical reagent, it is imperative to consult the supplier's specific data sheet for the most accurate and up-to-date information on purity and properties.

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